Cas no 126231-22-9 (5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid)

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- (5R)-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
- (5S)-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
- Oprea1_124923
- 5-tert-butyl-4,5,6,7-tetrahydrobenzothiophene-2-carboxylic acid
- 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid(SALTDATA: FREE)
- 1269890
- IVK
- EN300-08872
- D73368
- 5-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLICACID
- ALBB-000963
- STK436564
- CS-0067197
- SR-01000052925-1
- Z55928948
- 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzothiophene-2-carboxylic Acid
- SY131791
- DB-368842
- SR-01000052925
- AKOS000307345
- DTXSID50396743
- 126231-22-9
- VS-05661
- Benzo[b]thiophene-2-carboxylic acid, 5-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-
- MFCD03944846
- BBL016888
- IVK/1269890
- 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
-
- MDL: MFCD03944846
- インチ: InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15)
- InChIKey: VDSYCTWGBTXSEX-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1CCC2=C(C1)C=C(C(=O)O)S2
計算された属性
- せいみつぶんしりょう: 238.10284
- どういたいしつりょう: 238.10275099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 65.5Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 382.6±42.0 °C at 760 mmHg
- フラッシュポイント: 185.2±27.9 °C
- PSA: 37.3
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255840-1g |
Benzo[b]thiophene-2-carboxylic acid, 5-(1,1-dimethylethyl)-4,5,6,7-tetrahydro- |
126231-22-9 | 95% | 1g |
$175 | 2024-06-08 | |
abcr | AB214979-5g |
5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, 95%; . |
126231-22-9 | 95% | 5g |
€1045.70 | 2025-03-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278324-1g |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, |
126231-22-9 | 1g |
¥1339.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1255840-10g |
Benzo[b]thiophene-2-carboxylic acid, 5-(1,1-dimethylethyl)-4,5,6,7-tetrahydro- |
126231-22-9 | 95% | 10g |
$920 | 2024-06-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028312-500mg |
5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 500mg |
1802.0CNY | 2021-07-05 | ||
TRC | T117698-100mg |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | T117698-1g |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 1g |
$ 340.00 | 2022-06-03 | ||
Chemenu | CM113147-5g |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 95% | 5g |
$*** | 2023-03-31 | |
Chemenu | CM113147-10g |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 95% | 10g |
$720 | 2021-06-09 | |
Enamine | EN300-08872-0.5g |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
126231-22-9 | 95% | 0.5g |
$120.0 | 2023-10-28 |
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
3. Book reviews
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
9. Book reviews
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acidに関する追加情報
Research Brief on 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 126231-22-9)
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 126231-22-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzothiophene core and tert-butyl substituent, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a promising candidate for modulating biological targets, particularly in the context of enzyme inhibition and receptor binding.
Recent research has focused on the synthesis and optimization of 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid derivatives to enhance their pharmacological properties. Studies have demonstrated that modifications to the carboxylic acid moiety and the tert-butyl group can significantly influence the compound's bioavailability, metabolic stability, and target affinity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of certain kinases involved in inflammatory pathways, suggesting its potential as a therapeutic agent for autoimmune diseases.
In addition to its kinase inhibitory activity, 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been investigated for its role in modulating G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that this compound exhibits high binding affinity for a subset of GPCRs implicated in neurological disorders, such as Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro assays to validate the compound's interaction with these receptors, paving the way for further preclinical evaluation.
The synthetic routes for 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid have also been refined to improve yield and scalability. A 2022 publication in Organic Process Research & Development detailed a novel catalytic hydrogenation method that reduces the number of synthetic steps while maintaining high enantiomeric purity. This advancement is particularly relevant for large-scale production, addressing one of the key challenges in transitioning from laboratory-scale synthesis to industrial manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits moderate plasma stability and requires further optimization to achieve desirable half-life profiles. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations, as highlighted in a recent review article in Advanced Drug Delivery Reviews.
In conclusion, 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 126231-22-9) represents a versatile scaffold with broad potential in medicinal chemistry. Its applications span from kinase inhibition to GPCR modulation, making it a valuable tool for drug discovery. Future research directions include the development of more potent analogs, detailed mechanistic studies, and translational research to evaluate its therapeutic efficacy in vivo. The compound's progress will be closely monitored by the scientific community, as it may offer new avenues for treating complex diseases.
126231-22-9 (5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid) 関連製品
- 476675-33-9((2Z,4E)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-5-phenylpenta-2,4-dienenitrile)
- 1369951-13-2(2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene)
- 1214357-04-6(3-Fluoro-4-(pyridin-3-yl)aniline)
- 2199418-88-5(N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034551-65-8(4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine)
- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)
- 1803730-54-2(2-(3-Chloro-2-oxopropyl)-4-fluoromandelic acid)
- 2137451-53-5(6'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,4'-oxane)
- 1807033-83-5(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride)
- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)
